地黄铁酚

描述

Synthesis Analysis

The synthesis of Digiferruginol involves a series of chemical reactions that facilitate the formation of its complex structure. One notable method described involves the Marschalk reaction of 1-hydroxyanthraquinone to produce 1-hydroxy-2-methylanthraquinone. Subsequent treatment with N-bromosuccinimide and benzoyl peroxide leads to 1-hydroxy-2-bromomethylanthraquinone, which, upon reaction with AgNO3, yields Digiferruginol in quantitative yield (Chang & Lee, 1985).

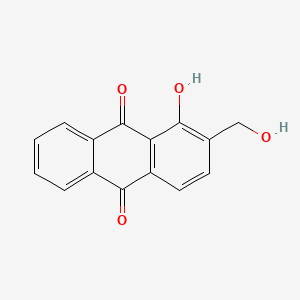

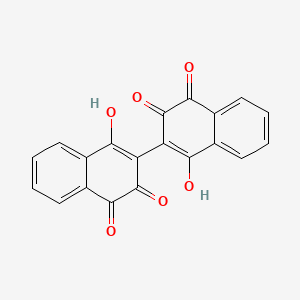

Molecular Structure Analysis

The molecular structure of Digiferruginol is characterized by its anthraquinone backbone, which is crucial for its biological activity. The detailed synthesis process highlights the importance of specific functional groups in achieving the final compound's structure.

Chemical Reactions and Properties

Digiferruginol's chemical properties are influenced by its anthraquinone structure, contributing to its reactivity and potential biological activities. The described synthesis method showcases the compound's ability to undergo various chemical reactions, highlighting its versatility and potential for further chemical modifications.

Physical Properties Analysis

Although specific physical properties of Digiferruginol such as melting point, solubility, and crystalline structure are not detailed in the provided research, these characteristics are essential for understanding its behavior in different environments and applications. The synthesis and molecular structure provide some insights into its physical properties.

Chemical Properties Analysis

The chemical properties of Digiferruginol, derived from its molecular structure, suggest potential biological activities. The anthraquinone moiety, in particular, is known for its involvement in various biological processes, indicating Digiferruginol's potential for further research in biological and pharmacological applications.

科学研究应用

合成和抗肿瘤应用

- 抗肿瘤剂合成:地黄铁酚已被合成,用于抗肿瘤治疗的潜在应用。地黄铁酚与另一种化合物茜草帕文-B 的高效合成已被描述,强调了其在癌症治疗中的潜在作用(Chang & Lee, 1985)。

植物化学研究

- 来自大血藤的化学成分:对大血藤的研究导致分离出地黄铁酚-11-O-β-龙胆二糖苷,一种新的蒽醌糖苷。这项研究证明了大血藤属的植物化学多样性,并表明地黄铁酚具有潜在的药用价值(Yang et al., 2014)。

细胞毒性

- 细胞毒性抗白血病蒽醌:地黄铁酚从茜草中分离和表征,作为细胞毒性蒽醌研究的一部分。这突出了它在白血病治疗中的潜在用途(Chang & Lee, 1984)。

抗毒力药物开发中的应用

- 抗毒力疗法研究:虽然没有直接提到地黄铁酚,但抗毒力药物开发领域的研究,特别是针对铜绿假单胞菌等高度耐药病原体的研究,具有相关性。鉴于其植物化学特性,地黄铁酚在这一领域的潜在作用可能是未来研究的途径(Maura et al., 2016)。

蒽醌糖苷研究

- 来自巴戟天的蒽醌糖苷:从巴戟天根中分离出各种蒽醌糖苷,包括地黄铁酚衍生物,这突出了地黄铁酚在植物学和药理学研究中的重要性(Kamiya et al., 2009)。

抑制病毒活性

- 对病毒的抑制活性:对长柄唇柱苣苔变种的研究发现,地黄铁酚对猪呼吸道和生殖综合征病毒 (PRRSV) 表现出较弱的抑制效果,表明其在抗病毒疗法中的潜在应用(Su et al., 2012)。

作用机制

Target of Action

Digiferruginol, a ferruginol-type diterpene, has been identified in extracts from numerous plant species Its parent compound, ferruginol, has been studied extensively and is known to exhibit multifaceted bioactivity, beneficially impacting human health .

Mode of Action

Ferruginol and its derivatives, such as hinokiol and sugiol, have been investigated for their radical-scavenging mechanism . According to these results, the direct hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanism was exhibited by the ferruginol-type abietanes in non-polar media and polar solvents, respectively .

Biochemical Pathways

Ferruginol, the most studied phenolic abietane diterpene, is biosynthesized via the mevalonic acid pathway or by the deoxyxylulose phosphate pathway . The complex stepwise enzymatic oxidation of ferruginol may result in the formation of diverse tricyclic derivatives

Pharmacokinetics

The determination of ferruginol in rat plasma via high-performance liquid chromatography has been reported, which could be indicative of its bioavailability .

Result of Action

Ferruginol has been found to inhibit inflammation and activate apoptosis by modulating the expression of inflammatory and apoptotic markers . Therefore, it’s plausible that digiferruginol might have similar effects.

Action Environment

The radical-scavenging activity of ferruginol and its derivatives has been investigated in the ethanol-water mixed solvent , suggesting that the solvent environment could influence their activity.

属性

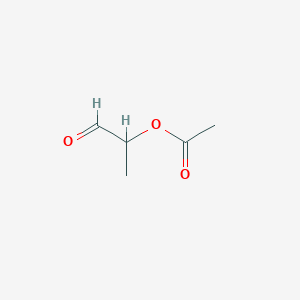

IUPAC Name |

1-hydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-7-8-5-6-11-12(13(8)17)15(19)10-4-2-1-3-9(10)14(11)18/h1-6,16-17H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZCSQSSSAHDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178818 | |

| Record name | Digiferruginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Digiferruginol | |

CAS RN |

24094-45-9 | |

| Record name | 1-Hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24094-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digiferruginol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024094459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digiferruginol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

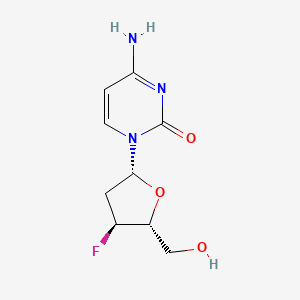

Q1: What is the structural characterization of digiferruginol?

A1: Digiferruginol is an anthraquinone derivative with the molecular formula C15H10O4 and a molecular weight of 254.24 g/mol. [, , , ] Its structure consists of an anthraquinone core with a hydroxymethyl group at position 2 and a hydroxyl group at position 1. Structural elucidation is typically achieved through spectroscopic techniques like Ultraviolet-Visible (UV-Vis), Fourier Transformed Infra-Red (FTIR), Nuclear Magnetic Resonance (NMR), and mass spectrometry. []

Q2: From which natural sources can digiferruginol be isolated?

A2: Digiferruginol has been isolated from various plant sources, particularly those belonging to the Rubiaceae family. These include the roots of Morinda officinalis, [, ] Rubia lanceolata, [] Knoxia valerianoides, [] and the stems of Chirita longgangensis var. hongyao. [] Additionally, it has been isolated from the roots of Coptosapelta tomentosa, a plant traditionally used for medicinal purposes by the Dayak tribes in Indonesia. []

Q3: What are the known biological activities of digiferruginol?

A3: Studies have shown that digiferruginol exhibits potential antitumor activity. [] Research on its antitumor activity against murine leukemia P-388 cells using the MTT assay suggests promising results. [] Additionally, it has shown weak inhibitory activity against porcine respiratory and reproductive syndrome virus (PRRSV) in vitro. []

Q4: What is the mechanism of action for digiferruginol's antitumor activity?

A4: Although digiferruginol shows promising antitumor activity, the exact mechanism of action remains to be fully elucidated. Further research is needed to understand the specific interactions between digiferruginol and its molecular targets within cancer cells.

Q5: Are there any known structure-activity relationships for digiferruginol and its analogues?

A5: While detailed SAR studies specific to digiferruginol are limited, research on related anthraquinones suggests that the position and nature of substituents on the anthraquinone core can significantly influence biological activity. [, ] Further investigations are crucial to establish a comprehensive understanding of the relationship between structural modifications and the resulting changes in digiferruginol's potency, selectivity, and activity.

Q6: What are the current limitations in the research on digiferruginol?

A6: Despite the promising biological activities observed, research on digiferruginol is still in its early stages. Further studies are needed to:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)

![N-[[(6-methoxy-1,3-benzothiazol-2-yl)amino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B1217818.png)

![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)

![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)

![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)